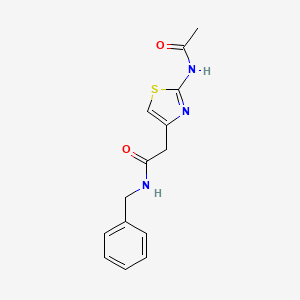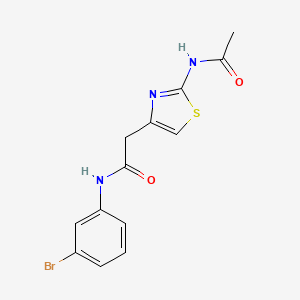![molecular formula C22H18N4O2S B6559405 N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021255-12-8](/img/structure/B6559405.png)
N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide (NAPAP) is a small molecule that has been studied for its potential applications in scientific research. NAPAP has a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer activities. In addition, NAPAP has been shown to have potential applications in drug delivery, gene therapy, and tissue engineering.
科学研究应用
N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer activities. In addition, N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has been shown to have potential applications in drug delivery, gene therapy, and tissue engineering. N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has been studied for its potential use in the treatment of various types of cancer, including breast, prostate, and lung cancer. N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is not fully understood. However, it is believed that N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide may act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide may act as an anti-cancer agent by inducing apoptosis and inhibiting the proliferation of cancer cells.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide can inhibit the growth of human cancer cells, including breast, prostate, and lung cancer cells. In addition, N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has been found to have anti-inflammatory, antioxidant, and anti-cancer activities. N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has also been found to have cardioprotective and neuroprotective effects.
实验室实验的优点和局限性
The use of N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide in lab experiments has several advantages. N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a small molecule, which makes it easy to handle and store. N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is also relatively inexpensive and can be synthesized using a variety of methods. Additionally, N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer activities.
However, there are also some limitations to using N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide in lab experiments. N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is not a highly selective compound, which means that it may interact with other molecules. Additionally, the mechanism of action of N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is not fully understood, which makes it difficult to determine its effects in vivo.
未来方向
The potential applications of N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide are vast and there are many avenues for future research. N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide could be further studied for its potential use in the treatment of various types of cancer, such as breast, prostate, and lung cancer. Additionally, N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide could be investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide could be studied for its potential use in drug delivery, gene therapy, and tissue engineering. Finally, N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide could be studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.
合成方法
N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide can be synthesized through a variety of methods. One method involves the reaction of 4-acetylphenylhydrazine and 2-phenylpyrazolo[1,5-a]pyrazin-4-yl sulfanyl acetamide in aqueous ethanol. This reaction yields N-(4-acetylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide as the major product. Other methods of synthesis include the reaction of 4-acetylphenylhydrazine and 2-phenylpyrazolo[1,5-a]pyrazin-4-yl sulfanyl acetamide in dimethylformamide, the reaction of 4-acetylphenylhydrazine and 2-phenylpyrazolo[1,5-a]pyrazin-4-yl sulfanyl acetamide in acetonitrile, and the reaction of 4-acetylphenylhydrazine and 2-phenylpyrazolo[1,5-a]pyrazin-4-yl sulfanyl acetamide in toluene.
属性
IUPAC Name |
N-(4-acetylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-15(27)16-7-9-18(10-8-16)24-21(28)14-29-22-20-13-19(17-5-3-2-4-6-17)25-26(20)12-11-23-22/h2-13H,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASABWRKHKFKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6559322.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-acetamidophenyl)ethanediamide](/img/structure/B6559329.png)
![N-(3-acetamidophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6559334.png)
![N-(3-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6559348.png)
![N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6559353.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide](/img/structure/B6559372.png)


![N-(4-acetylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6559391.png)
![N-(4-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6559399.png)
![N-(4-acetylphenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6559408.png)
![N-(4-acetylphenyl)-2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6559414.png)
![N-(4-acetylphenyl)-2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6559415.png)
![N-(4-acetylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6559425.png)